Sulfo-CY3 tetrazine (potassium)
Description
Evolution of Bioorthogonal Ligation Strategies in Chemical Biology
The field of bioorthogonal chemistry was pioneered by Carolyn R. Bertozzi and her group with the development of the Staudinger ligation in 2000. wikipedia.orgnih.gov This reaction, based on the classic Staudinger reaction between azides and phosphines, was the first to feature entirely abiotic functional groups. nih.gov Although groundbreaking, the Staudinger ligation has been largely superseded by faster and more efficient methods.
Subsequent innovations led to the development of "click chemistry," a concept introduced by Karl Barry Sharpless. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, while highly efficient, is limited in living systems due to the cytotoxicity of the copper catalyst. wikipedia.org This limitation spurred the development of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). wikipedia.org SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a toxic catalyst, representing a significant advancement for in vivo applications. wikipedia.org
Further evolution in bioorthogonal chemistry has seen the emergence of other powerful ligation strategies, including:
Oxime/Hydrazone Formation: The reaction between aldehydes or ketones with hydrazines or aminooxy groups. wikipedia.orgacs.org
Tetrazine Ligation: An inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). wikipedia.orgaatbio.com This reaction is exceptionally fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹. interchim.fr
Isocyanide-Based Click Reaction: A [4+1] cycloaddition followed by a retro-Diels-Alder elimination of nitrogen gas. wikipedia.org
Quadricyclane Ligation: A more recent addition to the bioorthogonal toolkit. wikipedia.org
Tetrazole Ligation: A photo-inducible reaction that offers spatiotemporal control. acs.org
The continuous development of new bioorthogonal reactions aims to provide a diverse set of tools for researchers, enabling multiple, simultaneous labeling experiments within the same biological system. wikipedia.orgnih.gov
Significance of Fluorogenic Probes in Modern Biological Research
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. thermofisher.com These probes have become indispensable tools in biological research due to their high sensitivity, specificity, and versatility. thermofisher.com They allow for the direct visualization and quantification of biomolecules, cellular structures, and dynamic processes in living cells and organisms. thermofisher.com
The applications of fluorescent probes are vast and include:
Fluorescence Microscopy: Imaging the localization of proteins and other cellular components. thermofisher.comaxispharm.com
Flow Cytometry: Sorting and analyzing cells based on their fluorescent labels. axispharm.com
Bioconjugation: Covalently attaching fluorescent tags to biomolecules for detection and tracking. thermofisher.comaxispharm.com
Biosensing: Designing sensors to detect specific biomarkers, pathogens, or toxins. alfa-chemistry.com
A particularly powerful class of fluorescent probes are fluorogenic probes . These probes are initially non-fluorescent or weakly fluorescent and become brightly fluorescent upon reacting with their target. This "turn-on" mechanism significantly enhances the signal-to-noise ratio by minimizing background fluorescence. wisdomlib.org Fluorogenic probes are crucial for monitoring reactive oxygen species (ROS), enzyme activity, and specific bioconjugation events with high spatiotemporal resolution. wisdomlib.orgresearchgate.net
Contextualizing Sulfo-CY3 Tetrazine (Potassium) within Bioorthogonal Fluorescent Labeling
Sulfo-CY3 tetrazine (potassium salt) is a specialized fluorescent probe that combines the desirable features of a cyanine (B1664457) dye with the reactivity of a tetrazine moiety. lumiprobe.commedchemexpress.com The "Sulfo-CY3" portion of the molecule is a water-soluble, orange-red fluorescent dye with an excitation maximum around 548-555 nm and an emission maximum around 563-570 nm. aatbio.comlumiprobe.combroadpharm.com The sulfonate groups enhance its water solubility, making it highly compatible with aqueous biological environments. axispharm.combroadpharm.com
The "tetrazine" component is a key player in one of the fastest bioorthogonal reactions currently known: the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene like trans-cyclooctene (TCO). aatbio.comlumiprobe.com This reaction is extremely rapid and selective, proceeding efficiently at low concentrations without the need for a catalyst. wikipedia.orginterchim.fr
Therefore, Sulfo-CY3 tetrazine (potassium) is a powerful tool for fluorescently labeling biomolecules that have been pre-tagged with a TCO group. medchemexpress.commedchemexpress.com Its key advantages include:
High Reactivity: The tetrazine moiety ensures rapid and specific ligation. lumiprobe.com
Bright Fluorescence: The Sulfo-Cy3 dye provides a strong and easily detectable signal. axispharm.comlumiprobe.com
Water Solubility: The sulfonate groups allow for its use in aqueous biological systems without organic co-solvents. axispharm.comaatbio.com
Fluorogenicity: The fluorescence of the Cy3 core can be quenched by the tetrazine group, and upon reaction with a cyclooctyne, this quenching is relieved, leading to a "turn-on" fluorescent signal. nih.gov
These properties make Sulfo-CY3 tetrazine (potassium) an ideal probe for a wide range of applications in chemical biology, including the labeling of cell-surface glycoconjugates and intracellular proteins in living cells. medchemexpress.comnih.gov
Interactive Data Tables
Table 1: Physicochemical and Spectroscopic Properties of Sulfo-CY3 Tetrazine (Potassium)
| Property | Value | Reference(s) |
| Molecular Formula | C40H44KN7O7S2 | lumiprobe.com |
| Molecular Weight | 838.05 g/mol | lumiprobe.com |
| Appearance | Red powder | lumiprobe.com |
| Excitation Maximum (λex) | ~548 nm | lumiprobe.commedchemexpress.com |
| Emission Maximum (λem) | ~563 nm | lumiprobe.commedchemexpress.com |
| Extinction Coefficient (ε) | 162,000 L·mol⁻¹·cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield (Φ) | 0.1 | lumiprobe.com |
| Solubility | Water, DMSO, DMF | broadpharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C40H44KN7O7S2 |
|---|---|
Molecular Weight |
838.1 g/mol |
IUPAC Name |
potassium;(2E)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI Key |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Origin of Product |
United States |
Chemical Foundation of Sulfo Cy3 Tetrazine Potassium in Advanced Reactivity
Structural Design Principles for Enhanced Bioorthogonal Reactivity
The effectiveness of Sulfo-CY3 tetrazine (potassium) in bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—is a direct result of its specific molecular architecture. nih.govrsc.org This design incorporates a tetrazine moiety for rapid and selective reactions, a Sulfo-Cyanine3 (Sulfo-Cy3) fluorophore for sensitive detection, and sulfonate groups to ensure solubility and functionality in biological media.
Tetrazine Moiety for Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition
The core of Sulfo-CY3 tetrazine's reactivity lies in its 1,2,4,5-tetrazine (B1199680) ring. This component participates in an inverse electron demand Diels-Alder (iEDDA) reaction, a type of [4+2] cycloaddition. nih.govrsc.orgsigmaaldrich.com In this reaction, the electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, such as a strained alkene or alkyne. nih.govrsc.org This is in contrast to the "normal" Diels-Alder reaction. The iEDDA reaction is known for its exceptionally fast kinetics, high selectivity, and the fact that it proceeds without the need for a catalyst, making it ideal for applications in complex biological environments. nih.govnih.govrsc.org The reaction is also bioorthogonal, meaning it does not cross-react with other functional groups found in biological systems. nih.govrsc.org The substituents on the tetrazine ring can be modified to tune its reactivity and stability. nih.gov For instance, electron-withdrawing groups generally increase the reaction rate. rsc.org
Sulfo-Cyanine3 Fluorophore Integration for Aqueous Applications
To enable detection and visualization, the tetrazine is conjugated to a Sulfo-Cyanine3 (Sulfo-Cy3) fluorophore. axispharm.commedchemexpress.com Sulfo-Cy3 is a bright, orange-red fluorescent dye known for its high quantum yield and photostability. axispharm.comlumiprobe.com A key feature of this fluorophore is its water solubility, which is crucial for applications in biological systems. axispharm.commedchemexpress.comibiantech.com This solubility is conferred by the presence of sulfonate groups. axispharm.commedchemexpress.com The integration of Sulfo-Cy3 allows for sensitive detection in various applications, including fluorescence microscopy and flow cytometry. axispharm.com The dye can be excited by common laser lines and its emission is in a spectral range with relatively low autofluorescence from biological samples. ibiantech.com
Reaction Kinetics and Mechanistic Studies of Sulfo-CY3 Tetrazine (Potassium)
The utility of Sulfo-CY3 tetrazine (potassium) in time-sensitive biological experiments is largely determined by its reaction speed and the factors that influence it.
Comparative Analysis of iEDDA Reaction Rates with Various Dienophiles
The rate of the iEDDA reaction involving tetrazines is highly dependent on the nature of the dienophile. Strained cyclooctenes, particularly trans-cyclooctenes (TCOs), are among the most reactive dienophiles for tetrazine ligations. nih.govaatbio.com The ring strain in these molecules significantly lowers the activation energy of the cycloaddition, leading to extremely fast reaction rates. nih.gov Methylcyclopropenes and some strained cycloalkynes are also effective dienophiles, though their reaction rates with tetrazines can vary. nih.gov For instance, some studies have shown that sterically hindered tetrazines can react faster with cyclopropene (B1174273) than with TCO. nih.gov The choice of dienophile allows for a range of reaction kinetics, enabling researchers to select the most appropriate pairing for their specific application. researchgate.net
Below is an interactive table comparing the second-order rate constants of various dienophiles with tetrazines.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (B1233481) (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | ~3,100 (in Methanol) | nih.gov |
| cis-fused bicyclo[6.1.0]non-4-ene | s-tetrazine | Lower barrier than TCO (computationally) | nih.gov |
| Dioxolane-fused trans-cyclooctene (d-TCO) | Water-soluble 3,6-dipyridyl-s-tetrazine | ~366,000 (in Water) | rsc.org |
| Cyclopropane-fused trans-cyclooctene | Water-soluble 3,6-dipyridyl-s-tetrazine | ~3,300,000 (in Water) | rsc.org |
| Norbornene | Tetrazine-substituted probe | 1.9 | nih.gov |
Influence of Chemical Environment on Reaction Efficiency
The efficiency of the iEDDA reaction is not solely dependent on the reactants themselves but is also influenced by the surrounding chemical environment. rsc.org Protic solvents, and particularly water, have been shown to accelerate the reaction rate. rsc.org This acceleration is attributed to hydrogen bonding interactions with the tetrazine, which can lower the energy of the transition state. rsc.org The polarity of the solvent can also play a role, with more polar solvents generally favoring the reaction. nih.gov Furthermore, the pH of the medium can affect the stability and reactivity of both the tetrazine and the dienophile. nih.govacs.org For instance, methyltetrazines, often used in these constructs, exhibit good stability at physiological pH while maintaining high reactivity. lumiprobe.comlumiprobe.com
Theoretical and Computational Approaches to Elucidate Reaction Mechanisms and Transition States
The reactivity of Sulfo-CY3 tetrazine with strained dienophiles, such as trans-cyclooctenes (TCO), is governed by an inverse-electron-demand Diels-Alder (iEDDA) reaction. researchgate.netnih.gov This cycloaddition is characterized by its exceptionally fast kinetics, which can be elucidated through theoretical and computational methods, primarily Density Functional Theory (DFT). nih.gov
Computational studies on tetrazine derivatives reveal that the rate of the iEDDA reaction is intrinsically linked to the electronic properties of the tetrazine core and the strain of the dienophile. medchemexpress.com The electron-withdrawing nature of the tetrazine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. While specific DFT studies for Sulfo-CY3 tetrazine (potassium) are not extensively published, the principles derived from studies of similar tetrazine compounds are applicable.
Key parameters determined through computational analysis include activation energies (ΔE‡) and reaction energies (ΔEr). These calculations help in understanding the geometry of the transition state, a fleeting molecular structure that exists at the highest energy point along the reaction coordinate. For the tetrazine-TCO ligation, the transition state involves the concerted formation of two new sigma bonds as the tetrazine and TCO approach each other. The sulfonate groups on the Cy3 dye, while primarily conferring water solubility, can also influence the electronic environment of the tetrazine moiety, albeit to a lesser extent than substituents directly on the tetrazine ring.
Table 1: Representative Computational Data for Tetrazine-TCO Reactions
| Parameter | Description | Typical Value Range |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. Lower values indicate faster reaction rates. | 5 - 15 kcal/mol |
| Reaction Energy (ΔEr) | The overall energy change of the reaction. A negative value indicates an exothermic and favorable reaction. | -30 to -50 kcal/mol |
| Transition State Geometry | The spatial arrangement of atoms at the point of highest energy during the reaction. | Asynchronous, with one C-C bond forming slightly ahead of the other. |
Note: The values presented are representative for tetrazine-TCO reactions and may vary for Sulfo-CY3 tetrazine (potassium).
Orthogonality in Multi-Component Bioorthogonal Systems Involving Sulfo-CY3 Tetrazine (Potassium)
A significant advantage of bioorthogonal chemistry is the ability to perform multiple distinct labeling reactions simultaneously within the same biological system. lumiprobe.com This requires that the chosen reactive pairs are "orthogonal," meaning they react selectively with their intended partner without cross-reacting with other functional groups present.
Strategies for Concurrent Bioorthogonal Reactions (e.g., with Azide (B81097)/Cyclooctyne Reactions)
The iEDDA reaction of Sulfo-CY3 tetrazine with a strained alkene is highly orthogonal to the widely used strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.combroadpharm.com This orthogonality allows for the simultaneous labeling of two different molecular targets. For instance, one target can be tagged with a trans-cyclooctene (TCO) derivative for reaction with Sulfo-CY3 tetrazine, while a second target is labeled with an azide for reaction with a cyclooctyne-functionalized probe (e.g., a different fluorophore). lumiprobe.com
The basis for this orthogonality lies in the distinct electronic demands of the two reactions. The iEDDA reaction involves an electron-poor tetrazine and an electron-rich dienophile, whereas the SPAAC reaction involves a 1,3-dipole (azide) and a strained alkyne. While some highly reactive tetrazines can react with certain cyclooctynes, the specific combination of a stable tetrazine like Sulfo-CY3 tetrazine and a designated dienophile like TCO shows high fidelity. lumiprobe.com
Table 2: Orthogonal Bioorthogonal Reaction Pairs
| Reaction 1 | Reactive Partners 1 | Reaction 2 | Reactive Partners 2 |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Sulfo-CY3 tetrazine + trans-cyclooctene (TCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Dibenzocyclooctyne (DBCO) |
| iEDDA | Sulfo-CY3 tetrazine + TCO | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne (with Cu(I) catalyst) |
Evaluation of Selectivity in Complex Biological Milieus
The ultimate test of a bioorthogonal probe's utility is its selectivity in the crowded and complex environment of a living cell. medchemexpress.com For Sulfo-CY3 tetrazine, this means it must react efficiently with its target dienophile while ignoring a vast excess of other cellular components, including proteins, nucleic acids, and other metabolites. The high stability of the tetrazine core in Sulfo-CY3 tetrazine contributes to its low background reactivity.
The selectivity is typically evaluated through fluorescence microscopy experiments. lumiprobe.com For example, cells can be engineered to express a protein of interest tagged with TCO. Upon introduction of Sulfo-CY3 tetrazine, a fluorescent signal should only be observed at the location of the target protein. In dual-labeling experiments, the absence of signal from the Sulfo-CY3 channel in regions labeled with the orthogonal probe (and vice-versa) confirms the high selectivity of the reactions. lumiprobe.com The water-solubility imparted by the sulfo groups helps to minimize non-specific binding that can arise from hydrophobic interactions with cellular structures, further enhancing its selectivity in biological settings.
Methodological Advancements in Bioconjugation and Labeling with Sulfo Cy3 Tetrazine Potassium
Site-Specific Protein Modification and Labeling using Sulfo-CY3 Tetrazine (Potassium)
The ability to attach fluorescent labels to specific sites on a protein is crucial for understanding its function, localization, and interactions. Sulfo-CY3 tetrazine has emerged as a key reagent in achieving such site-specific modifications.
Cysteine-Selective Antibody Modification Methodologies
Antibodies are a cornerstone of both research and medicine, and their site-specific modification is of paramount importance for creating well-defined antibody-drug conjugates (ADCs) and diagnostic reagents. One prevalent strategy involves the selective labeling of cysteine residues. Native antibodies contain interchain disulfide bonds that can be selectively reduced to liberate reactive cysteine thiols. These thiols can then be targeted for conjugation.
A notable advancement in this area is the use of tetrazine-based disulfide rebridging reagents. rsc.org These reagents can react with the two liberated cysteine residues from a reduced disulfide bond, effectively re-establishing a link while simultaneously introducing a tetrazine handle for subsequent reaction with a TCO-modified molecule, such as Sulfo-CY3 TCO. This approach has been successfully applied to the antigen-binding fragment (Fab) of human immunoglobulin G (IgG), allowing for the site-selective installation of a tetrazine group. rsc.orgmpg.de The resulting tetrazine-modified Fab can then be rapidly and efficiently conjugated with a TCO-containing probe like Sulfo-CY3, yielding a homogeneously labeled antibody fragment with a preserved structure. rsc.org
Furthermore, research has demonstrated the ability to achieve differential reactivity among the various cysteine residues on an antibody. rsc.org By employing specific dehydroalanine-forming reagents, it is possible to distinguish between cysteines in the light chain, the heavy chain hinge region, and other internal heavy chain locations, enabling the preparation of dually modified antibody fragments and full antibodies. rsc.org This level of control opens up new possibilities for creating multifunctional antibody conjugates.
Table 1: Comparison of Cysteine-Selective Antibody Modification Strategies
| Methodology | Key Feature | Advantage | Reference |
| Disulfide Rebridging | Site-selective installation of a tetrazine group into a reduced disulfide bond. | Creates homogeneous conjugates with preserved antibody structure. | rsc.orgmpg.de |
| Differential Modification | Chemo- and regio-selective modification of different cysteine residues on the antibody. | Allows for the creation of dually modified and multifunctional antibodies. | rsc.org |
Genetic Encoding of Non-Canonical Amino Acids for Targeted Labeling
A powerful and increasingly popular method for achieving precise protein labeling is the genetic encoding of non-canonical amino acids (ncAAs). This technique involves expanding the genetic code of a host organism to incorporate an amino acid with a bioorthogonal reactive handle, such as a cyclopropene (B1174273) or a trans-cyclooctene (B1233481), at a specific site within a protein's sequence. nih.gov
For instance, a cyclopropene derivative of lysine (B10760008) (CypK) can be genetically encoded into an antibody. nih.gov This minimally-sized bioorthogonal handle can then undergo a rapid inverse-demand Diels-Alder cycloaddition with a tetrazine derivative, such as Sulfo-CY3 tetrazine, for efficient labeling. nih.gov This approach has been successfully used to produce homogeneous antibody-drug conjugates. nih.gov
Another innovative strategy involves the design of ncAAs that contain two mutually orthogonal bioorthogonal handles. For example, phenylalanine derivatives containing both a tetrazine and an azide (B81097) group have been developed. nih.gov This allows for a "plug-and-play" approach to creating protein dual conjugates in a one-pot reaction, where the tetrazine can react with a TCO-modified molecule and the azide can react with an alkyne-modified molecule. nih.gov
Table 2: Examples of Genetically Encoded Non-Canonical Amino Acids for Tetrazine Ligation
| Non-Canonical Amino Acid | Bioorthogonal Handle(s) | Application | Reference |
| Cyclopropene-lysine (CypK) | Cyclopropene | Generation of homogeneous antibody-drug conjugates. | nih.gov |
| Tetrazine-azide phenylalanine | Tetrazine and Azide | One-pot preparation of protein dual conjugates for diagnosis and therapy. | nih.gov |
Conjugation to Peptides and Oligonucleotides
The utility of Sulfo-CY3 tetrazine extends beyond large proteins to the labeling of smaller biomolecules like peptides and oligonucleotides. Peptide-oligonucleotide conjugates (POCs) are of significant interest for therapeutic applications, as the peptide moiety can enhance the cellular uptake and delivery of the oligonucleotide. nih.govnih.gov
The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained dienophile, such as 7-oxanorbornene, has been successfully employed for the synthesis of POCs. nih.gov In this approach, either the peptide or the oligonucleotide is functionalized with the tetrazine, and the other component is modified with the dienophile. The subsequent click reaction results in a stable conjugate. The high efficiency and mild reaction conditions of this method are particularly advantageous for these often-sensitive biomolecules. nih.gov
Glycoconjugate Labeling and Analysis with Sulfo-CY3 Tetrazine (Potassium)
Glycoconjugates, which are carbohydrates linked to proteins or lipids, play critical roles in a vast array of biological processes. The study of these molecules, a field known as glycobiology, has been greatly advanced by the development of specific labeling techniques.
Metabolic Engineering for Cell-Surface Glycoconjugate Tagging
Metabolic oligosaccharide engineering (MOE) is a powerful technique for labeling glycans in their native environment. acs.org This method involves introducing a synthetic monosaccharide containing a bioorthogonal chemical reporter into cells. The cell's biosynthetic machinery then incorporates this modified sugar into its cell-surface glycoconjugates. acs.org
A prime example involves feeding cells a mannosamine (B8667444) derivative tagged with a methylcyclopropene group. acs.org This tagged sugar is incorporated into sialoglycoconjugates on the cell membrane. Subsequent exposure of the cells to Sulfo-CY3 tetrazine leads to a rapid Diels-Alder reaction, fluorescently labeling the modified glycans. acs.org This technique allows for the visualization of glycoconjugates on living cells with high specificity and temporal resolution, with significant labeling observed in as little as 5 to 10 minutes. acs.org
This approach can also be used for dual-labeling experiments. By using two different modified sugars with orthogonal reactive handles, such as a methylcyclopropene and an azide, it is possible to simultaneously label two different types of glycans in a single step using a tetrazine-dye conjugate and an alkyne-dye conjugate. acs.org
Table 3: Metabolic Labeling of Cell-Surface Glycans with Sulfo-CY3 Tetrazine
| Modified Sugar | Bioorthogonal Handle | Ligation Partner | Application | Reference |
| N-acyl-mannosamine derivative | Methylcyclopropene | Sulfo-CY3 tetrazine | Rapid labeling of cell-surface sialoglycoconjugates. | acs.org |
| - | Azide | Alkyne-dye | Dual labeling of different glycan populations. | acs.org |
Applications in Multiplex Glycan Array Systems
Multiplex glycan bead arrays are high-throughput platforms used to analyze the binding specificities of glycan-binding proteins, such as lectins and antibodies. nih.gov These arrays consist of microscopic beads, each coated with a specific glycan.
In the construction of these arrays, Sulfo-CY3-methyltetrazine plays a crucial role in quality control. nih.gov For example, in a system where beads are first coated with a TCO-containing linker, Sulfo-CY3-methyltetrazine can be used to confirm the successful modification of the beads and the availability of the TCO reactive sites. nih.gov A strong fluorescent signal indicates a high density of available TCO groups. Conversely, after the glycans (which have been modified with a tetrazine-reactive handle) are attached to the beads, Sulfo-CY3-methyltetrazine can be used to ensure that the TCO sites have been fully occupied by the glycans. nih.gov A low fluorescent signal in this step indicates a successful and thorough coating of the beads with the desired glycans. nih.gov
Advanced Cellular and Subcellular Labeling Techniques
The application of Sulfo-CY3 tetrazine (potassium) in bioconjugation has led to significant methodological advancements, particularly in the precise labeling of cellular components. Its high water solubility and specific reactivity through the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) make it an invaluable tool for researchers. These advanced techniques enable the study of proteins in environments that closely mimic their natural state and allow for targeted labeling within specific cellular compartments.
Labeling of Membrane Proteins in Native-Like Environments (e.g., SMALPs)
The study of membrane proteins has historically been challenging due to the difficulty of extracting them from the lipid bilayer while maintaining their native conformation and function. Traditional methods involving detergents can disrupt the protein's structure. Styrene-maleic acid (SMA) co-polymers have emerged as a revolutionary alternative, capable of solubilizing membrane proteins within a small disc of their native lipid environment, forming what are known as SMA lipid particles (SMALPs). nih.govnih.gov This detergent-free system preserves the integrity of the membrane protein, making it an ideal platform for structural and functional studies. nih.govnih.govbiorxiv.org
The bioorthogonal nature of the tetrazine-TCO ligation is highly compatible with the SMALP system. nih.gov For labeling a membrane protein of interest within a SMALP, the protein would first need to be functionalized with a TCO group. This can be achieved through genetic code expansion, where a non-canonical amino acid containing a TCO moiety is incorporated into the protein's sequence. Once the TCO-modified membrane protein is encapsulated within a SMALP, the water-soluble Sulfo-CY3 tetrazine can be introduced. The high reactivity and specificity of the tetrazine for the TCO group ensure efficient and targeted fluorescent labeling of the protein within its native-like lipid environment. lumiprobe.com This approach allows for subsequent downstream applications, such as fluorescence microscopy and single-molecule studies, on a membrane protein that is structurally and functionally intact.
The properties of Sulfo-CY3 tetrazine make it particularly well-suited for this application. Its sulfonate groups render it highly water-soluble, preventing non-specific partitioning into the lipidic environment of the SMALP and ensuring that it remains in the aqueous phase to react specifically with the TCO-tagged protein. broadpharm.com The brightness and photostability of the Cy3 fluorophore provide a robust signal for sensitive detection.
| Feature | Benefit for Labeling in SMALPs |
| Detergent-Free System | Preserves the native structure and function of the membrane protein. nih.govnih.gov |
| Bioorthogonal Reaction | Highly specific labeling with minimal off-target effects. nih.gov |
| Water Solubility of Sulfo-CY3 Tetrazine | Reduces non-specific binding and background fluorescence. broadpharm.com |
| Genetic Encoding of TCO | Allows for precise, site-specific labeling of the target protein. nih.gov |
While direct, published examples of Sulfo-CY3 tetrazine (potassium) specifically being used for labeling proteins in SMALPs are still emerging, the combination of these powerful technologies holds immense promise for advancing our understanding of membrane protein biology.
Intracellular Labeling and Compartment-Specific Targeting
The ability to label proteins within the complex environment of a living cell is crucial for understanding their dynamic functions. Sulfo-CY3 tetrazine, in conjunction with bioorthogonal chemistry, provides a powerful tool for intracellular labeling and targeting proteins in specific subcellular compartments.
The primary challenge in intracellular labeling is the delivery of the fluorescent probe across the cell membrane. The design of the tetrazine probe is therefore critical. While the sulfonation of Sulfo-CY3 tetrazine enhances its water solubility, which is advantageous for many bioconjugation reactions in aqueous buffers, it can hinder its passive diffusion across the hydrophobic cell membrane. However, various strategies can be employed to facilitate the intracellular delivery of such probes.
One approach involves the use of cell-penetrating peptides (CPPs) or other delivery vehicles to transport the dye into the cell. Alternatively, the properties of the tetrazine-dye conjugate can be modulated to enhance cell permeability. For specific applications, less polar variants of the Cy3-tetrazine conjugate might be synthesized to improve membrane transit. biorxiv.orgresearchgate.net
Once inside the cell, the tetrazine probe can react with a TCO-tagged protein of interest. The genetic incorporation of TCO-bearing unnatural amino acids allows for the expression of the target protein with a bioorthogonal handle in specific cellular locations. For instance, by including localization signals in the protein's genetic sequence, it can be directed to the nucleus, mitochondria, or endoplasmic reticulum. The subsequent addition of a cell-permeable tetrazine dye then allows for the specific labeling of the protein within that compartment.
Researchers have successfully used tetrazine-dye conjugates for live-cell imaging of intracellular proteins. nih.govnih.gov The fluorogenic nature of some tetrazine-dye pairs, where the fluorescence of the dye is quenched by the tetrazine and is restored upon reaction with a TCO, is particularly advantageous for reducing background noise and improving the signal-to-noise ratio in complex cellular environments. biorxiv.orgresearchgate.net This "turn-on" fluorescence minimizes the signal from unreacted probes, allowing for clearer visualization of the labeled target.
The kinetics of the tetrazine-TCO ligation are exceptionally fast, enabling efficient labeling even at the low concentrations required for live-cell experiments. nih.gov This rapid reactivity is essential for capturing dynamic cellular processes in real-time.
| Parameter | Consideration for Intracellular Labeling | Research Finding |
| Cell Permeability | The probe must cross the cell membrane to reach its target. | The cell permeability of tetrazine-dyes can be modulated for specific intra- and extracellular labeling. biorxiv.orgresearchgate.net |
| Specificity | The probe should only react with the intended target protein. | The bioorthogonal nature of the tetrazine-TCO reaction ensures high specificity in the complex cellular milieu. nih.gov |
| Background Fluorescence | Unreacted probe can contribute to background signal. | Fluorogenic tetrazine-dye probes that "turn on" upon reaction can significantly reduce background noise. biorxiv.orgresearchgate.net |
| Reaction Kinetics | The labeling reaction must be fast enough for live-cell imaging. | Tetrazine-TCO ligation exhibits very fast reaction kinetics, suitable for dynamic studies. nih.govlumiprobe.com |
Through these advanced techniques, Sulfo-CY3 tetrazine and its derivatives are enabling researchers to visualize and study the intricate molecular machinery of the cell with unprecedented detail and specificity.
Applications in Advanced Fluorescence Imaging and Sensing Utilizing Sulfo Cy3 Tetrazine Potassium
Real-Time Bioimaging Techniques with Sulfo-CY3 Tetrazine (Potassium) Probes
The unique characteristics of Sulfo-CY3 tetrazine have enabled the development of sophisticated real-time bioimaging techniques. The IEDDA reaction, often termed "click chemistry," provides a mechanism to attach the fluorescent dye to a target that has been pre-functionalized with a TCO group. frontiersin.orgnih.gov This two-step pre-targeting approach is central to many of its applications. frontiersin.org
Apoptosis Imaging via Bioorthogonal Pre-targeting Strategies
Pre-targeting strategies using Sulfo-CY3 tetrazine are being employed to visualize apoptosis, or programmed cell death, a fundamental process in development and disease. In one approach, a protein that specifically binds to apoptotic cells (such as Annexin V or a C2 domain-based protein) is first modified with a TCO group. This engineered protein is introduced to the cell population, where it selectively binds to the surface of apoptotic cells. researchgate.net
Following this pre-targeting step, the non-fluorescent or weakly fluorescent Sulfo-CY3 tetrazine is added. It rapidly reacts with the TCO-modified protein now localized on the apoptotic cells, leading to a significant increase in fluorescence at the target site. This "turn-on" of the signal allows for the clear and specific imaging of apoptotic cells against a low-background environment. One study demonstrated this by labeling apoptotic HeLa cells with a TCO-modified C2Am protein domain, followed by the addition of tetrazine-Cy3, resulting in strong fluorescent signaling only on the apoptotic cells. researchgate.net This method provides high contrast and specificity, distinguishing it from strategies that rely on directly labeled antibodies, which can suffer from high background signals. rsc.org
Visualization of Specific Receptors (e.g., HER2) in Cellular Contexts
The visualization of specific cell surface receptors, such as the Human Epidermal Growth Factor Receptor 2 (HER2), is crucial for cancer diagnostics and therapy. Sulfo-CY3 tetrazine facilitates this through pre-targeted imaging. acs.org In this strategy, a monoclonal antibody that specifically targets the HER2 receptor is conjugated with a TCO derivative. acs.orgnih.gov This antibody-TCO conjugate is administered to cells and allowed to bind to the HER2 receptors. nih.gov
After a period to allow for the clearance of any unbound antibody, Sulfo-CY3 tetrazine is introduced. It selectively "clicks" onto the TCO handles on the antibodies, effectively painting the HER2-expressing cells with a bright, stable fluorescent signal. nih.gov This approach has been successfully used to label HER2/neu receptors on human breast cancer cells (SKBR3) in vitro, demonstrating rapid and specific labeling even in the presence of serum. nih.gov The high reaction kinetics of the tetrazine-TCO ligation are essential for achieving efficient labeling at the low concentrations typically used in cellular imaging. researchgate.net This method improves upon traditional immunohistochemistry (IHC) and in-situ hybridization (ISH) by providing a dynamic view of receptor localization on live cells. nih.govnih.gov
Live-Cell Imaging Methodologies
Sulfo-CY3 tetrazine is exceptionally well-suited for live-cell imaging due to the bioorthogonal nature of its reaction, which proceeds rapidly under physiological conditions without the need for toxic catalysts like copper. lumiprobe.com A key advantage of many tetrazine-dye conjugates is their fluorogenic property. nih.govnih.gov The tetrazine moiety can quench the fluorescence of the attached CY3 dye. nih.gov Upon reaction with a TCO-modified target, the tetrazine is consumed, its quenching effect is eliminated, and a significant increase in fluorescence intensity is observed. nih.govnih.gov
This fluorogenicity is highly beneficial for live-cell imaging as it minimizes background fluorescence from unbound probes, potentially eliminating the need for wash-out steps that can stress or damage the cells. nih.govnih.gov Researchers have evaluated various tetrazine-Cy3 probes to optimize this fluorogenic effect, finding that the specific linker between the tetrazine and the dye plays a critical role in the quenching efficiency and subsequent fluorescence turn-on. nih.govnih.gov These methodologies enable the real-time tracking of proteins and other biomolecules within living cells with high signal-to-noise ratios. nih.govresearchgate.net
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying molecular interactions and conformational changes in biomolecules. nih.gov Sulfo-CY3 tetrazine, often serving as a FRET donor or acceptor, can be precisely incorporated into proteins for these studies.
Single-Molecule FRET (smFRET) for Conformational Dynamics Studies of Proteins
Single-molecule FRET (smFRET) allows researchers to observe the conformational "jiggling and wiggling" of individual protein molecules in real time. nih.govnih.gov This provides insights into protein function that are often obscured in ensemble measurements. By placing a FRET donor and acceptor pair at specific sites on a protein, changes in the distance between them can be monitored as fluctuations in the FRET efficiency. whiterose.ac.uk
Sulfo-CY3 tetrazine is used in smFRET studies through site-specific incorporation. One advanced method involves using genetic code expansion to introduce a TCO-modified unnatural amino acid into a protein. A Sulfo-CY3 tetrazine can then be clicked onto this site. To complete the FRET pair, another dye (like Cy5) can be attached at a second site using conventional labeling chemistry (e.g., maleimide-cysteine). nih.gov This allows for the creation of precisely dual-labeled proteins. Such smFRET systems have been used to track the discrete conformational states of membrane proteins and other dynamic molecular machines, revealing the kinetic pathways of their functional cycles. researchgate.netplos.org
Below is a table summarizing key parameters for a typical Cy3-Cy5 FRET pair used in such studies.
| Parameter | Description | Typical Value |
| Donor (e.g., CY3) | The fluorophore that absorbs the initial energy. | Excitation Max: ~550 nm, Emission Max: ~570 nm |
| Acceptor (e.g., Cy5) | The fluorophore that receives energy from the donor. | Excitation Max: ~650 nm, Emission Max: ~670 nm |
| Förster Radius (R₀) | The distance at which FRET efficiency is 50%. | ~5-6 nm |
| Measurement Range | The range of distances that can be reliably measured. | ~2-8 nm |
Dual Orthogonal Labeling Schemes for Multidimensional Analysis
To study more complex biological systems, researchers are developing dual orthogonal labeling strategies to track multiple components simultaneously. This involves using two different bioorthogonal reactions that proceed independently of one another. The tetrazine-TCO ligation is a key component of these schemes due to its unique reactivity. researchgate.net
One strategy for dual labeling involves using two distinct, mutually orthogonal tetrazine ligations. For example, a standard tetrazine might react with a TCO, while a different, specially designed tetrazine reacts selectively with another dienophile, such as a vinylboronic acid (VBA). researchgate.net This allows for the specific labeling of two different proteins in the same system, each with a different fluorescent probe.
Another approach combines tetrazine ligation with a different class of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). A study demonstrated the feasibility of this concept by creating a dual-labeled protein conjugate. A protein was first functionalized with a tetrazine-BODIPY dye conjugate. Subsequently, this complex was reacted with a TCO-modified Cy5 dye, demonstrating that two different fluorophores could be attached using related click chemistry steps. acs.org Such strategies are paving the way for multicolor and multidimensional imaging experiments, enabling the simultaneous visualization of multiple proteins or events within a single live cell. nih.gov
Fluorogenic Probes and Signal Amplification with Sulfo-CY3 Tetrazine (Potassium)
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine, such as Sulfo-CY3 tetrazine, and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry. encyclopedia.pubfrontiersin.org A key feature of this ligation is its fluorogenic potential; tetrazine-functionalized dyes often exhibit significant fluorescence enhancement upon reaction. encyclopedia.pub This "turn-on" capability makes probes like Sulfo-CY3 tetrazine highly valuable for live-cell imaging, as it allows for signal generation specifically at the target site, thereby reducing background noise and often eliminating the need for washing away excess probes. encyclopedia.pubrsc.org This characteristic is particularly advantageous for monitoring fast and dynamic biological processes in real-time. encyclopedia.pub
Structure-Fluorogenicity Relationships in Tetrazine-Based Probes
The effectiveness of a tetrazine-based fluorogenic probe is determined by the efficiency of fluorescence quenching in its "off" state (pre-reaction) and the magnitude of fluorescence increase in its "on" state (post-reaction). This relationship is intrinsically linked to the molecular structure connecting the fluorophore and the tetrazine quencher. bohrium.com Several quenching mechanisms are exploited in the design of these probes, including Förster Resonance Energy Transfer (FRET), Through-Bond Energy Transfer (TBET), and photoinduced electron transfer (PET) or internal conversion (IC). encyclopedia.pubnih.govnih.gov
The choice of linking strategy between the cyanine (B1664457) dye (like Cy3) and the tetrazine moiety is critical. Research comparing different structural designs for tetrazine-Cy3 probes has revealed that a more direct and intimate conjugation between the tetrazine and the fluorophore's core structure leads to more efficient fluorescence quenching. bohrium.comresearchgate.netnih.gov
Key Research Findings on Tetrazine-Cy3 Probe Structures:
Direct Conjugation: Probes where the tetrazine is directly conjugated to the Cy3 fluorophore have demonstrated superior fluorogenicity. bohrium.com This intimate connection promotes highly efficient quenching through an internal conversion-based mechanism. nih.gov This approach is more effective than designs relying on conventional energy transfer mechanisms. bohrium.comnih.gov
Linker-Mediated Conjugation: Probes using linkers (e.g., phenylene or vinylene) to connect the tetrazine and Cy3 have also been evaluated. While functional, they often exhibit less efficient quenching compared to directly conjugated versions. bohrium.com However, studies have shown that even with linkers, a more conjugated system results in better quenching efficiency. researchgate.netnih.gov
Quenching Mechanisms: For red-absorbing dyes like cyanines, photoinduced electron transfer (PET) has been identified as a primary quenching mechanism. nih.gov The tetrazine's broad absorption spectrum, which peaks around 515-520 nm, can efficiently quench dyes emitting at shorter wavelengths via FRET. nih.gov However, for dyes like Cy3 that emit at longer wavelengths, mechanisms like internal conversion and PET become more dominant, especially with close structural proximity between the quencher and fluorophore. nih.govbiorxiv.org
The following table summarizes the relationship between the probe structure and its fluorogenic performance based on published research.
| Probe Design Strategy | Primary Quenching Mechanism | Relative Fluorogenicity/Turn-on Ratio | Key Structural Feature |
|---|---|---|---|
| Directly Conjugated Tetrazine-Cy3 | Internal Conversion (IC) / Photoinduced Electron Transfer (PET) nih.govnih.gov | High to Very High bohrium.com | Minimal distance and intimate electronic coupling between tetrazine and Cy3 chromophore. researchgate.netnih.gov |
| Vinylene-Linked Tetrazine-Cy3 | Internal Conversion / Energy Transfer researchgate.netnih.gov | Moderate to High nih.gov | Conjugated linker maintains electronic communication between tetrazine and Cy3. researchgate.net |
| Flexibly-Linked Tetrazine-Dye (General) | Förster Resonance Energy Transfer (FRET) nih.govnih.gov | Low to Moderate nih.gov | Flexible, non-conjugated spacer separates the tetrazine and fluorophore. nih.gov |
Reduction of Background Signal in Fluorescence Microscopy
A significant challenge in fluorescence microscopy is distinguishing the specific signal from background fluorescence, which can arise from unbound probes or autofluorescence from cellular components. nih.govmicroscopyfocus.com Fluorogenic probes like Sulfo-CY3 tetrazine directly address the problem of background from unbound probes. rsc.orgnih.gov
The principle is straightforward: the unreacted Sulfo-CY3 tetrazine is in a quenched, "dark" state. encyclopedia.pub Its fluorescence is only activated upon the rapid and specific iEDDA reaction with its TCO-modified target. encyclopedia.pubfrontiersin.org This ensures that fluorescence emanates primarily from the labeled biomolecule of interest. The result is a substantially improved signal-to-background or signal-to-noise ratio. biorxiv.org
This high signal-to-noise ratio confers a major practical advantage: the ability to perform "no-wash" imaging. rsc.orgnih.gov In conventional labeling, extensive wash steps are required to remove non-specifically bound or excess fluorescent probes, a process that can be harsh on live cells and is difficult to implement in whole organisms. nih.govnih.gov With fluorogenic tetrazine probes, imaging can be performed in the continuous presence of the probe, as the unbound molecules contribute minimally to the background signal. rsc.orgnih.gov This has been successfully demonstrated for imaging various intracellular and cell-surface targets. rsc.orgbohrium.combiorxiv.orgnih.gov
Activatable Probes for Dynamic Biological Processes and Prodrug Activation
The ability to switch from a non-fluorescent (or non-active) state to a fluorescent (or active) one upon a specific chemical reaction makes tetrazine-based compounds powerful activatable probes. This concept extends beyond imaging to therapeutic applications like prodrug activation.
Dynamic Biological Processes: The combination of high reaction kinetics and fluorogenicity makes Sulfo-CY3 tetrazine suitable for tracking biological processes in real time. encyclopedia.pub The fast, catalyst-free nature of the tetrazine ligation allows for the rapid and selective labeling of molecules within living systems. nih.govrsc.org This enables researchers to visualize cellular components and their dynamics with high spatiotemporal control, as the fluorescent signal is generated in situ at the moment of labeling. encyclopedia.pub
Prodrug Activation: Bioorthogonal chemistry provides a powerful method for activating prodrugs with high precision, and tetrazine-based reactions are at the forefront of this strategy. researchgate.netnih.gov In this "click-to-release" approach, a therapeutic agent is rendered inactive by "caging" it with a reactive dienophile moiety. researchgate.netnih.gov The drug remains inert until the introduction of a tetrazine-containing molecule. The subsequent bioorthogonal reaction cleaves the cage and releases the active drug at a specific time and location. researchgate.netnih.gov
A more advanced concept is the dual prodrug activation strategy, where the tetrazine itself is part of a prodrug. nih.govrsc.org In one reported system, a tetrazine-based prodrug reacts with a second prodrug containing a vinyl ether trigger. The reaction simultaneously generates two active drug molecules—one derived from the tetrazine core (a pyridazine) and the other released from the vinyl ether cage. nih.gov This approach offers a novel strategy for combination therapy, where two different therapeutic agents can be co-delivered and activated by a single bioorthogonal event. nih.govrsc.org
Derivatization Strategies and Functional Modulation of Sulfo Cy3 Tetrazine Potassium
Synthesis of Novel Sulfo-Tetrazine Derivatives
The synthesis of novel sulfo-tetrazine derivatives is a key area of research, focusing on enhancing the utility of these molecules in various bioorthogonal applications. rsc.org Strategies often involve modifications to the tetrazine ring, its aromatic substituents, or its alkyl substituents. rsc.org
The introduction of additional functional groups onto the Sulfo-CY3 tetrazine scaffold allows for multi-functionalization and the construction of more complex molecular probes and therapeutic agents. genelink.com One common strategy involves the post-synthesis modification of a primary amino group with an NHS-ester-containing molecule. genelink.com This allows for the attachment of a wide range of functionalities.
Commonly introduced functional handles include:
Amino groups: These can be introduced at the 5' or 3' end of an oligonucleotide or internally using a modified base. genelink.com
PEG linkers: The incorporation of polyethylene (B3416737) glycol (PEG) spacers can enhance the aqueous solubility of the tetrazine derivative. genelink.com
These additional handles provide points of attachment for other molecules, such as targeting ligands, therapeutic payloads, or other imaging agents, thereby expanding the capabilities of the original Sulfo-CY3 tetrazine molecule.
The reactivity of tetrazines in inverse electron-demand Diels-Alder (iEDDA) reactions is influenced by their electronic properties. Modulating the acidity constant (pKa) of substituents on the tetrazine ring can therefore be used to fine-tune its reactivity. acs.org
Electron-withdrawing groups: The introduction of strongly electron-withdrawing groups, such as nitriles, esters, and ketones, can increase the electrophilicity of the tetrazine, leading to enhanced reaction rates. rsc.orgcambridgemedchemconsulting.com
Fluorine substitution: Replacing hydrogen atoms with fluorine can significantly reduce the pKa of nearby basic centers, thereby influencing reactivity. cambridgemedchemconsulting.com This effect can be observed through several bonds. cambridgemedchemconsulting.com
Acidic functional groups: Incorporating a vicinal proton donor, such as a carboxylic acid, can enhance and accelerate the release of caged molecules in click-to-release systems, particularly in more acidic environments. acs.org
The ability to tune the pKa allows for the optimization of reaction kinetics for specific applications, balancing the need for rapid reaction with the requirement for stability. rsc.org
Click-to-Release Systems with Sulfo-CY3 Tetrazine (Potassium)
"Click-to-release" systems utilize the bioorthogonal reaction between a tetrazine and a strained dienophile to trigger the release of a "caged" molecule. rsc.org This strategy offers precise spatiotemporal control over the activation of therapeutic agents or imaging probes. mdpi.com
The design of click-to-release systems involves caging a molecule of interest with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) or vinyl ether. rsc.orgnih.gov The reaction with a tetrazine, such as Sulfo-CY3 tetrazine, initiates a cascade of reactions that leads to the release of the caged molecule. rsc.org
Examples of Caged Molecules and Release Mechanisms:
| Caged Molecule | Dienophile | Release Mechanism | Reference(s) |
| Doxorubicin (B1662922) | Vinylboronic acid (VBA) | The reaction with a tetrazine restores the cytotoxicity of the doxorubicin. | rsc.org |
| Doxorubicin | Vinyl-modified trimethyl lock (TML) | The iEDDA reaction between the vinyl ether and tetrazine is the rate-limiting step in a three-step release sequence. | rsc.org |
| Camptothecin (B557342) | Vinyl ether | The tetrazine-based trigger mediates the bioorthogonal reaction and triggers the release of the drug. | acs.org |
| Amines | TCO carbamate (B1207046) | The tetrazine click reaction cleaves the carbamate to release the amine. | acs.orgnih.gov |
This approach has been used to control the release of various molecules, including anticancer drugs and fluorescent probes, in a highly specific manner. rsc.orgacs.orgnih.gov
Click-to-release strategies are particularly valuable for activating fluorogenic compounds and prodrugs within complex biological environments. nih.govnih.gov This "turn-on" approach minimizes background signal and allows for real-time imaging and targeted drug delivery. nih.govchemrxiv.org
Fluorogenic Probes: Tetrazine can act as a quencher for a nearby fluorophore. rsc.orgresearchgate.net The iEDDA reaction with a dienophile disrupts this quenching, leading to a significant increase in fluorescence. nih.govrsc.orgresearchgate.net This has been demonstrated with various fluorophores, including coumarins and cyanine (B1664457) dyes. nih.govchemrxiv.org The turn-on ratio, which is the ratio of fluorescence after activation to before, can be greater than 100-fold in some cases. nih.gov
Prodrug Activation: Prodrugs can be designed to be inactive until they are activated by a bioorthogonal reaction. mdpi.comnih.gov For example, a drug can be caged with a dienophile, rendering it inert. acs.org Upon reaction with a tetrazine, the active drug is released at the target site, minimizing systemic toxicity. mdpi.comacs.org This has been successfully applied to activate prodrugs of doxorubicin and camptothecin in living cells and animal models. acs.orgnih.gov A novel concept in this area is the dual activation of two different prodrugs simultaneously. nih.govrsc.org
These methods provide powerful tools for studying biological processes and for developing more effective and targeted therapies. nih.govnih.gov
Integration into Bioconjugation Linkers
Sulfo-CY3 tetrazine and its derivatives are valuable components of bioconjugation linkers, which are used to connect different molecular entities. broadpharm.comlumiprobe.com The high reactivity and selectivity of the tetrazine-dienophile reaction make it an ideal tool for creating stable bioconjugates. genelink.comlumiprobe.com
Properties and Applications of Sulfo-CY3 Tetrazine in Bioconjugation:
| Property | Description | Reference(s) |
| Water Solubility | The sulfo groups enhance water solubility, making it suitable for use in aqueous biological environments. | broadpharm.comlumiprobe.com |
| High Reactivity | Tetrazines exhibit exceptionally fast reaction kinetics with strained alkenes like trans-cyclooctene (TCO). | interchim.fr |
| Stability | Methyltetrazines, a common derivative, have good stability at physiological pH. | lumiprobe.com |
| Versatility | Can be conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, through the use of appropriate functional handles. | genelink.cominterchim.fr |
These linkers are used in a wide range of applications, including the construction of antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and materials for diagnostic assays. mdpi.com
Biotinylated Derivatives for Affinity-Based Applications
Biotin (B1667282) is a vitamin that forms an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This high-affinity interaction is widely exploited in molecular biology for the purification and detection of proteins and other biomolecules. By creating biotinylated derivatives of Sulfo-CY3 tetrazine, the fluorescent properties of the Cy3 dye can be combined with the powerful purification capabilities of the biotin-streptavidin system.
A biotinylated Sulfo-CY3 tetrazine derivative can be used in a variety of affinity-based applications. For example, a biomolecule of interest can be first labeled with a TCO group through metabolic engineering or chemical modification. This TCO-modified molecule can then be reacted with a biotinylated Sulfo-CY3 tetrazine, resulting in a fluorescently labeled and biotin-tagged molecule. This dual-functionalized molecule can then be visualized using fluorescence microscopy and subsequently purified from a complex mixture using streptavidin-coated beads.
This approach is particularly powerful in the field of proteomics for the identification of cell surface proteins. In a common workflow, the surfaces of live cells are first treated with a reagent that introduces biotin groups onto accessible proteins. broadpharm.com Following cell lysis, these biotinylated proteins can be captured using streptavidin affinity chromatography. broadpharm.com While not a direct use of biotinylated Sulfo-CY3 tetrazine, this established methodology highlights the utility of biotinylation in selectively isolating specific protein populations for further analysis. A biotinylated Sulfo-CY3 tetrazine could be used in a similar manner, for example, to fluorescently label and capture proteins that have been metabolically tagged with a TCO group.
The combination of the bright and photostable fluorescence of the Cy3 dye with the high specificity of the biotin-streptavidin interaction makes biotinylated Sulfo-CY3 tetrazine derivatives valuable tools for a range of applications, including immunoprecipitation and affinity chromatography. nih.gov The inclusion of a hydrophilic PEG linker in such derivatives can further enhance their performance by improving their solubility and reducing non-specific binding during the affinity purification process. nih.gov
Table 2: Properties of a Representative Biotinylated Sulfo-CY3 Tetrazine Derivative
| Property | Value | Source(s) |
| Molecular Formula | C46H63KN6O11S3 | nih.gov |
| Molecular Weight | 1011.32 g/mol | nih.gov |
| Excitation Maximum (λex) | 548 nm | |
| Emission Maximum (λem) | 563 nm | |
| Solubility | DMSO, H2O, Ethanol, DMF | nih.gov |
| Storage | Powder: -20°C for 3 years | nih.gov |
Challenges and Future Directions in Sulfo Cy3 Tetrazine Potassium Research
Development of Novel and Optimized Dienophile Partners for Sulfo-CY3 Tetrazine (Potassium)
The performance of Sulfo-CY3 tetrazine is intrinsically linked to its dienophile reaction partner. Trans-cyclooctenes (TCOs) are the most common and effective dienophiles used for iEDDA reactions with tetrazines. medkoo.combroadpharm.commedchemexpress.com However, the family of suitable dienophiles is expanding and includes other strained molecules like (methyl)cyclopropenes, bicyclononynes (BCN), norbornenes, and azabicyclic vinyl sulfones. interchim.frnih.govresearchgate.net A major challenge is the inherent instability of some of the most reactive dienophiles; for example, some conformationally strained TCO derivatives can be prone to isomerization or degradation under physiological conditions. nih.gov
The development of novel and more robust dienophile partners is a critical area of future research. The aim is to create dienophiles that are not only highly reactive towards tetrazines but also exceptionally stable, easy to synthesize, and minimally perturbing to the biological systems they are introduced into. acs.org One study introduced a silver-complexed trans-cyclooctene (B1233481) (Ag-sTCO) that demonstrated markedly improved stability over its non-complexed counterpart, allowing for rapid bioorthogonal reactions directly in cells. nih.gov Future work will likely focus on creating a diverse toolkit of dienophiles with tailored properties, allowing researchers to select the optimal partner for a given application, from live-cell imaging to in vivo studies.
| Dienophile Partner | Key Characteristics | Reference |
|---|---|---|
| trans-cyclooctene (TCO) | Classic and widely used dienophile; exhibits fast kinetics with tetrazines. | nih.govnih.gov |
| Bicyclononyne (BCN) | A strained alkyne used in both copper-free azide-alkyne cycloaddition and iEDDA reactions. | nih.gov |
| Norbornene (NB) | A dienophile partner, though studies suggest it can have sluggish reactivity in live-cell conditions compared to TCOs. | nih.govnih.gov |
| (methyl)cyclopropene | Small, strained alkenes that serve as effective dienophile partners for tetrazines. | interchim.fr |
| Azabicyclic vinyl sulfone | Enables cysteine-selective protein modification while introducing a handle for iEDDA ligation. | researchgate.net |
Expansion into Novel Biological Targets and Pathways
Currently, Sulfo-CY3 tetrazine is widely used for the covalent labeling of various biomolecules, including proteins, lipids, glycans, and nucleic acids. rhhz.netacs.org Specific applications have demonstrated the imaging of apoptotic cells and the monitoring of newly synthesized RNA in single cells. researchgate.netacs.org A significant challenge in these applications is ensuring high specificity and minimizing nonspecific binding, as tetrazine-fluorophore conjugates can sometimes exhibit unexpected off-target labeling to native proteins. nih.gov
The future of Sulfo-CY3 tetrazine research lies in its application to more complex and previously inaccessible biological questions. This includes moving beyond labeling individual molecules to visualizing entire biological pathways in real-time. For example, probes are being developed to monitor dynamic processes like metabolic flux, such as the tracking of sialylated glycoconjugates during zebrafish development. nih.gov Another promising frontier is the development of "click-to-release" systems for targeted prodrug activation, where the iEDDA reaction is engineered to uncage a therapeutic agent at a specific site, thereby reducing systemic toxicity. acs.orgnih.gov This expansion requires the design of highly specific probes that can be targeted to particular cell types, organelles, or even specific protein conformations. nih.gov
Integration with Advanced Imaging Modalities and Microscopic Techniques
Sulfo-CY3 tetrazine is a staple in conventional fluorescence microscopy and flow cytometry. axispharm.com A key advancement in its use has been the development of fluorogenic probes, where the dye's fluorescence is initially quenched by the tetrazine moiety and is "turned on" only upon successful reaction with a dienophile. nih.govnih.govrsc.org This strategy dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, which is critical for wash-free imaging in living systems. bohrium.com
A significant future direction is the integration of Sulfo-CY3 tetrazine probes with advanced, super-resolution imaging techniques. Recent studies have demonstrated the suitability of tetrazine-Cy3 probes for Stimulated Emission Depletion (STED) microscopy, a technique that overcomes the diffraction limit of light to provide much higher spatial resolution. bohrium.com This allows for the visualization of subcellular structures with unprecedented detail. Further advancements will focus on optimizing the photophysical properties of Sulfo-CY3 tetrazine for various super-resolution modalities and enhancing its performance for deep-tissue and whole-organism in vivo imaging, which requires probes that are bright, photostable, and emit in the near-infrared (NIR) window to minimize tissue autofluorescence. nih.govrsc.org
Computational Chemistry and Rational Design for Next-Generation Probe Enhancement
The development of new fluorescent probes has historically involved a degree of trial-and-error. However, the field is increasingly moving towards a rational design approach, guided by a deeper understanding of structure-function relationships. rsc.orgresearchgate.net For Sulfo-CY3 tetrazine probes, this involves strategically modifying the cyanine (B1664457) fluorophore, the linker connecting it to the tetrazine, and the tetrazine itself to fine-tune properties like water solubility, reaction kinetics, and the efficiency of fluorescence quenching and activation. bohrium.comresearchgate.net For instance, research has shown that a more direct, "intimate" conjugation between the tetrazine and the Cy3 chromophore can lead to more efficient fluorescence quenching through internal conversion, resulting in a probe with better fluorogenic performance. bohrium.com
The primary challenge is to accurately predict how specific chemical modifications will translate to performance within a complex biological milieu. nih.gov The future of probe development will heavily rely on the integration of computational chemistry and molecular modeling. These approaches can predict the photophysical properties, stability, and reaction energy barriers of novel probe designs before their synthesis. By providing insights into how structural changes influence fluorescence, quenching mechanisms, and reactivity, computational tools can accelerate the development of next-generation probes. This will enable the creation of highly optimized Sulfo-CY3 tetrazine variants with enhanced brightness, photostability, and precisely controlled activation mechanisms tailored for sophisticated biological imaging and diagnostic applications. rsc.orgrsc.org
Q & A
Q. How do conjugation strategies between tetrazine and Cy3 affect fluorogenic performance in bioorthogonal labeling?
To optimize fluorogenicity, compare three conjugation designs: (1) direct covalent linkage between tetrazine and Cy3, (2) phenylene-linked systems (TBET design), and (3) vinylene-conjugated π-extended systems. Direct conjugation (e.g., probes 1a–b) maximizes fluorescence quenching via internal conversion (IC), achieving >90% fluorogenicity upon reaction with BCN, outperforming TBET or π-extended systems . For experimental validation, measure fluorescence recovery kinetics in PBS or live-cell lysates using a plate reader with λex/λem = 530/570 nm.
Q. What factors influence reaction kinetics in Sulfo-CY3 tetrazine-based IEDDA ligation?
Reaction rates depend on dienophile strain (e.g., BCN vs. trans-cyclooctene (TCO)), with TCO achieving k2 > 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> in aqueous buffers . Optimize conditions by maintaining pH 7–8 (to avoid tetrazine hydrolysis) and using low probe concentrations (<100 nM) to minimize non-specific binding. Validate kinetics via stopped-flow fluorimetry or HPLC-based product quantification .
Q. What are the key considerations for selecting membrane-permeable vs. non-permeable Sulfo-CY3 tetrazine derivatives in live-cell experiments?
Use sulfonate-free derivatives (e.g., probe 1a) for intracellular targets, as sulfonate groups reduce membrane permeability. For extracellular labeling (e.g., cell-surface proteins), sulfonated derivatives (e.g., probe 1b) minimize background by limiting cellular uptake. Confirm localization via confocal microscopy with co-staining markers (e.g., WGA-647 for membranes) .
Advanced Research Questions
Q. How can electrochemical modulation enhance control over tetrazine ligation in microelectrode functionalization?
Tetrazines can be electrochemically reduced to dihydrotetrazines, rendering them inert to cycloaddition. Apply cyclic voltammetry (CV) at −0.5 V vs. Ag/AgCl to reversibly switch tetrazine reactivity. Use this to pattern redox-active microelectrodes for biosensing, validated by AFM or fluorescence microscopy after reaction with TCO-functionalized probes .
Q. How do solvent interactions influence the regiospecificity of tetrazine-mediated reactions?
Polar solvents (e.g., DMSO) stabilize tetrazine-solvent complexes via hydrogen bonding, sterically blocking meta-product formation. In non-polar solvents (e.g., hexane), reduced solvation allows unrestricted dienophile access, favoring para-regioselectivity. Use DFT calculations (e.g., B3LYP/6-31G*) to predict solvent-dependent pathways and validate with HPLC-MS .
Q. What strategies enable nucleic acid detection at picomolar levels using Sulfo-CY3 tetrazine derivatives?
Combine fluorogenic tetrazine probes with nucleic acid-templated chemistry. For microRNA detection, design a TMT (tetrazine-mediated transfer) system: a norbornadiene-dienophile conjugate releases a quencher upon reaction with tetrazine, restoring Cy3 fluorescence. Achieve sensitivity <10 pM via qPCR-compatible readouts .
Q. How can computational modeling guide the optimization of tetrazine-dienophile reaction kinetics in complex biological environments?
Perform quantum mechanical calculations (e.g., DFT for activation energy barriers) to predict reaction rates. Validate with stopped-flow measurements in human plasma, accounting for competing nucleophiles (e.g., thiols). For in vivo applications, prioritize dienophiles with strain energy >20 kcal/mol (e.g., TCO over BCN) .
Q. What novel applications exist for Sulfo-CY3 tetrazine in redox-active microelectrode development?
Functionalize microelectrodes with tetrazine-doped sol-gel coatings. Upon electrochemical reduction, the inert dihydrotetrazine state prevents bacterial adhesion (e.g., E. coli), as shown by SEM and electrochemical impedance spectroscopy (EIS). Re-oxidize to regenerate antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
